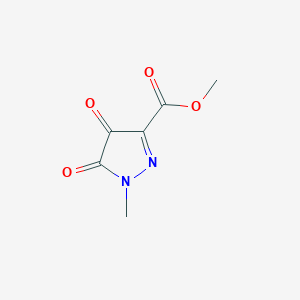
Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Description
Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound is characterized by a pyrazole ring substituted with a methyl group and a carboxylate ester group, making it an interesting subject for various chemical reactions and applications.
Properties
CAS No. |
197652-36-1 |
|---|---|
Molecular Formula |
C6H6N2O4 |
Molecular Weight |
170.12 g/mol |
IUPAC Name |
methyl 1-methyl-4,5-dioxopyrazole-3-carboxylate |
InChI |
InChI=1S/C6H6N2O4/c1-8-5(10)4(9)3(7-8)6(11)12-2/h1-2H3 |
InChI Key |
ZJRAHWWCJCLWTO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=O)C(=N1)C(=O)OC |
Canonical SMILES |
CN1C(=O)C(=O)C(=N1)C(=O)OC |
Synonyms |
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-1-methyl-4,5-dioxo-,methylester(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free reaction environment . The reaction is characterized by its simplicity and high yields, ranging from 78% to 92%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to ensure high yield and purity. The process is designed to be scalable and environmentally friendly, often employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.
Substitution: Common in pyrazole chemistry, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
Methyl 1-methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


